molecular formula C46H40O16 B1506515 6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester CAS No. 914918-26-6

6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester

Cat. No.: B1506515
CAS No.: 914918-26-6
M. Wt: 848.8 g/mol
InChI Key: OTLUQGRIZUTBMU-UHFFFAOYSA-N
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Description

6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester is a complex organic compound with a unique structure that combines phenylene and naphthoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include esterification, acylation, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester has several scientific research applications:

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.

    Organic Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology and Medicine:

    Industry: The compound can be used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the physical and chemical properties of the compound, enabling its use in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Paliocolor LC 756: A liquid crystal monomer with similar structural features.

    4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group but differs in overall structure.

Uniqueness

6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester is unique due to its combination of phenylene and naphthoate moieties, which confer specific properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.

Properties

IUPAC Name

[3-methoxycarbonyl-4-[6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carbonyl]oxyphenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H40O16/c1-4-40(47)55-20-6-8-22-57-45(52)60-35-16-14-29-24-33(12-10-31(29)26-35)42(49)59-37-18-19-39(38(28-37)44(51)54-3)62-43(50)34-13-11-32-27-36(17-15-30(32)25-34)61-46(53)58-23-9-7-21-56-41(48)5-2/h4-5,10-19,24-28H,1-2,6-9,20-23H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLUQGRIZUTBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC(=O)OCCCCOC(=O)C=C)OC(=O)C4=CC5=C(C=C4)C=C(C=C5)OC(=O)OCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H40O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019398
Record name 2-(Methoxycarbonyl)-1,4-phenylene bis[6-({[4-(acryloyloxy)butoxy]carbonyl}oxy)-2-naphthoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914918-26-6
Record name 2,2′-[2-(Methoxycarbonyl)-1,4-phenylene] bis[6-[[[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914918-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxycarbonyl)-1,4-phenylene bis[6-({[4-(acryloyloxy)butoxy]carbonyl}oxy)-2-naphthoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-methoxycarbonyl-4-[6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carbonyl]oxy-phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester
Reactant of Route 2
Reactant of Route 2
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester
Reactant of Route 3
Reactant of Route 3
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester
Reactant of Route 4
Reactant of Route 4
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester
Reactant of Route 5
Reactant of Route 5
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester
Reactant of Route 6
Reactant of Route 6
6-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]-2-naphthalenecarboxylic acid 2,2'-[2-(methoxycarbonyl)-1,4-phenylene] ester

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